4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
This heterocyclic compound features a benzothiazole core conjugated to a pyrrolidin-3-yloxy linker and a 1,6-dimethylpyridin-2(1H)-one moiety. The benzothiazole group is known for its role in medicinal chemistry, often contributing to kinase inhibition or DNA intercalation, while the pyridinone scaffold is associated with anti-inflammatory and antiviral properties .
Properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-9-14(10-17(23)21(12)2)25-13-7-8-22(11-13)19(24)18-20-15-5-3-4-6-16(15)26-18/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKKMOWRLMEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.43 g/mol. The structure features a pyrrolidine ring linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.43 g/mol |
| CAS Number | 2034291-74-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the benzo[d]thiazole derivative followed by the coupling with the pyrrolidine moiety. Various methods such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and purity.
Antibacterial Activity
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant antibacterial properties. For instance, compounds derived from similar scaffolds have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 10 µg/mL, indicating potent activity.
Anticancer Properties
The compound's potential as an anticancer agent has been evaluated in several in vitro assays. A study reported that derivatives containing the benzo[d]thiazole structure demonstrated moderate to high cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression and inflammation. For example, it has shown promise as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism . This inhibition could lead to increased levels of endocannabinoids, providing therapeutic benefits in pain management and neuroprotection.
Case Studies
- In Vivo Studies : In a recent animal model study, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.
- Mechanistic Studies : Research focused on the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:
1. Antimicrobial Activity
Studies have shown that derivatives containing the thiazole ring possess notable antibacterial properties against Gram-positive bacteria. The incorporation of the benzo[d]thiazole moiety enhances the overall bioactivity of the compound .
2. Anticancer Potential
Research indicates that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis in cancer cells .
3. Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also have potential applications in treating neurodegenerative diseases. Preliminary studies suggest it could protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to 4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one:
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis involves sequential coupling and functionalization steps to assemble the three primary components:
-
Benzo[d]thiazole-2-carbonyl
-
Pyrrolidin-3-yloxy
-
1,6-Dimethylpyridin-2(1H)-one
Formation of Benzo[d]thiazole-2-carbonyl-pyrrolidine
The benzo[d]thiazole-2-carbonyl group is typically synthesized via amide coupling between benzo[d]thiazole-2-carboxylic acid and pyrrolidine. This step employs carbodiimide reagents (e.g., EDCI/HOBT) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C (Scheme 1, ).
Example Reaction Conditions
| Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDCI, HOBT, benzyl alcohol | DCM/DMF | 0°C → RT | 60–75% |
Pyrrolidin-3-yloxy Linkage
The ether bond between pyrrolidine and pyridinone is formed via nucleophilic substitution or Mitsunobu reaction . For instance:
-
A hydroxylated pyrrolidine reacts with a brominated pyridinone derivative in the presence of NaH or K2CO3 .
-
Mitsunobu conditions (DEAD, PPh3) are used to couple alcohols under mild conditions .
Assembly of 1,6-Dimethylpyridin-2(1H)-one
The pyridinone core is synthesized through cyclization of substituted acrylamides or oxidation of pyridine derivatives. Methyl groups are introduced via alkylation using methyl iodide or dimethyl sulf
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Analysis
The compound’s structural analogs can be categorized based on shared motifs:
Key Observations :
- Benzothiazole vs. Coumarin : Benzothiazole derivatives often exhibit stronger kinase inhibition and anticancer activity compared to coumarin-based analogs, which are more frequently linked to antioxidant or antimicrobial effects .
- Pyrrolidine Linker : The pyrrolidin-3-yloxy group in the target compound may enhance solubility and membrane permeability relative to the tetrazole or pyrazole linkers in compounds 4i and 4j, which could restrict bioavailability .
Functional Comparisons with Ferroptosis-Inducing Compounds
While the target compound’s mechanism remains uncharacterized, ferroptosis-inducing agents (FINs) with heterocyclic cores—such as benzothiazole-containing molecules—demonstrate selective cytotoxicity in oral squamous cell carcinoma (OSCC). For example:
- Natural vs. Synthetic : Natural FINs (e.g., artemisinin derivatives) exhibit lower potency (IC₅₀: 10–50 μM) than synthetic benzothiazole analogs (IC₅₀: 1–5 μM), highlighting the advantage of engineered heterocycles .
Bioactivity Gaps
No direct data exist for the target compound’s efficacy in disease models. However, its benzothiazole-pyridinone hybrid structure aligns with known inhibitors of COX-2 (cyclooxygenase-2) and EGFR (epidermal growth factor receptor), suggesting plausible anti-inflammatory or anticancer applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Couple the benzo[d]thiazole-2-carbonyl moiety to pyrrolidin-3-ol via a nucleophilic acyl substitution, using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
- Step 2 : Introduce the pyridin-2-one fragment via Mitsunobu reaction (using DIAD and triphenylphosphine) to link the pyrrolidine oxygen to the pyridine ring .
- Key conditions : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography. Optimize yields (typically 50-70%) by controlling temperature (reflux at 80°C in ethanol) and stoichiometric ratios .
Q. How should researchers validate structural integrity post-synthesis?
- Analytical workflow :
- 1H/13C NMR : Assign peaks for the benzo[d]thiazole (δ 7.2–8.5 ppm aromatic protons), pyrrolidine (δ 3.5–4.0 ppm for N–CH2), and pyridin-2-one (δ 6.2–6.8 ppm for olefinic protons) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Example: Calculated for C20H20N3O3S: 394.1225; Observed: 394.1223 .
- IR : Verify carbonyl stretches (1680–1720 cm⁻¹ for amide and pyridinone C=O) .
Advanced Research Questions
Q. What strategies optimize solubility and stability for in vitro assays?
- Approach :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility. Assess via shake-flask method (logP ~2.5 predicted) .
- Stability : Conduct pH-dependent stability studies (pH 2–9, 37°C) using HPLC-UV. For acidic conditions (pH <5), degradation via hydrolysis of the pyrrolidine-amide bond is observed; buffer with phosphate (pH 7.4) for cell-based assays .
Q. How to design SAR studies for enzyme inhibition?
- Experimental design :
- Analog synthesis : Modify substituents (e.g., methyl groups on pyridinone, benzo[d]thiazole substituents) to assess steric/electronic effects.
- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization (IC50 determination) and molecular docking (AutoDock Vina, ΔG binding ≤ -8 kcal/mol for active compounds) .
- Data correlation : Use multivariate analysis (PCA) to link structural descriptors (Hammett σ, molar refractivity) to IC50 values .
Q. How to resolve contradictions in bioactivity data across studies?
- Root-cause analysis :
- Assay variability : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays. Example: Discrepancies may arise from differences in membrane permeability (logD ~2.0 vs. logD ~3.5 for analogs) .
- Batch purity : Re-analyze compound batches via HPLC-MS; impurities >2% can skew IC50 values .
- Statistical validation : Apply Bland-Altman plots to assess inter-lab variability .
Q. What methodologies assess environmental persistence and ecotoxicity?
- Environmental fate studies :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C, 30 days). Monitor degradation via LC-MS; half-life >60 days at pH 7 suggests moderate persistence .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC50) and algal growth inhibition (OECD 201). EC50 >10 mg/L indicates low aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
